

# Application Note: High-Resolution NMR Characterization of *sec*-Butyl Sulfide

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## Compound of Interest

Compound Name: *sec*-Butyl Sulfide

CAS No.: 626-26-6

Cat. No.: B1297857

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## Executive Summary

This guide details the nuclear magnetic resonance (NMR) characterization of di-**sec-butyl sulfide** (3,5-dithiaheptane analog; IUPAC: 3-(*sec*-butylthio)butane or bis(1-methylpropyl) sulfide). Unlike linear alkyl sulfides, **sec-butyl sulfide** possesses two chiral centers adjacent to the sulfur atom, resulting in a mixture of stereoisomers (meso and racemic pair).

This protocol addresses the specific challenge of resolving these diastereomers. It provides a self-validating workflow for distinguishing the complex splitting patterns arising from magnetic non-equivalence in the methine and methylene regions.

## Molecular Context & Stereochemistry

Target Molecule: Bis(1-methylpropyl) sulfide Formula:

Structure:

## The Stereochemical Challenge

The molecule contains two equivalent chiral centers at the C2 positions relative to the propyl chains. Consequently, the bulk material exists as three stereoisomers:

- (R,R) and (S,S): The enantiomeric pair (racemic mixture). In an achiral solvent (like  $\text{CDCl}_3$ ), these are magnetically equivalent to each other.
- (R,S): The meso compound.

Impact on NMR: In high-field NMR (>400 MHz), the chemical shifts of the nuclei near the sulfur atom (the methine proton and carbon, and potentially the methylene group) will differ slightly between the racemic and meso forms. This results in signal doubling that is often mistaken for impurities.

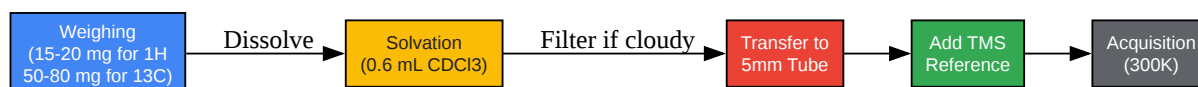
## Experimental Protocol

### Materials & Reagents

- Analyte: **sec-Butyl Sulfide** (>98% purity recommended).
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ) with 0.05% v/v TMS (Tetramethylsilane) as internal reference.
- Tubes: 5mm precision NMR tubes (Wilmad 507-PP or equivalent).

### Sample Preparation Workflow

Standardization is key to reproducibility. Follow this logic:



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Figure 1: Standardized sample preparation workflow ensuring optimal concentration for both 1H and 13C acquisition.

## Instrument Parameters (Self-Validating)

To ensure data integrity, use the TMS Peak Validation method:

- Lock:  
  
deuterium signal.
- Shim: Gradient shim on Z-axis until TMS linewidth < 0.5 Hz.
- Referencing: Set TMS singlet to 0.00 ppm.
- <sup>13</sup>C Parameters: Use proton decoupling (Waltz-16 or similar). Set relaxation delay ( ) to  
  
to allow relaxation of quaternary carbons (though none exist here, it ensures quantitative integration of methine carbons).

## <sup>1</sup>H NMR Characterization

Frequency: 400 MHz or higher recommended for diastereomeric resolution. Solvent:

[1][2][3][4]

## Spectral Assignments[2][6]

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integral	Assignment	Structural Logic
0.96 - 1.00	Triplet ( )	6H	Terminal	Typical propyl methyl, coupled to
1.24 - 1.28	Doublet ( )	6H	Chiral	Methyl attached to the methine; doublet due to one neighbor.
1.45 - 1.65	Multiplet	4H	(Methylene)	Diastereotopic protons; complex splitting due to chiral center proximity.
2.65 - 2.80	Multiplet (Sextet-like)	2H	(Methine)	Deshielded by Sulfur. Diagnostic Peak.

## Expert Insight: The Diastereomeric Split

In the methine region (2.65 - 2.80 ppm), you may observe two overlapping multiplets rather than a clean sextet.

- Cause: The meso and racemic isomers have slightly different magnetic environments for the proton.
- Validation: Integration of the entire region should still equal 2H relative to the terminal methyls (6H). If the integral is low, check for volatility loss (sample evaporation).

## <sup>13</sup>C NMR Characterization

Frequency: 100 MHz (nominal). Mode: Proton-Decoupled (

).

## Spectral Assignments

Chemical Shift ( $\delta$ ppm)	Carbon Type	Assignment	Notes
11.4		Terminal Methyl	Shielded, typical of aliphatic chain ends.
21.5		Chiral Methyl	-position to Sulfur.
29.8		Methylene	Bridge between terminal methyl and chiral center.
41.8		Methine ( )	Significantly deshielded by Sulfur atom.

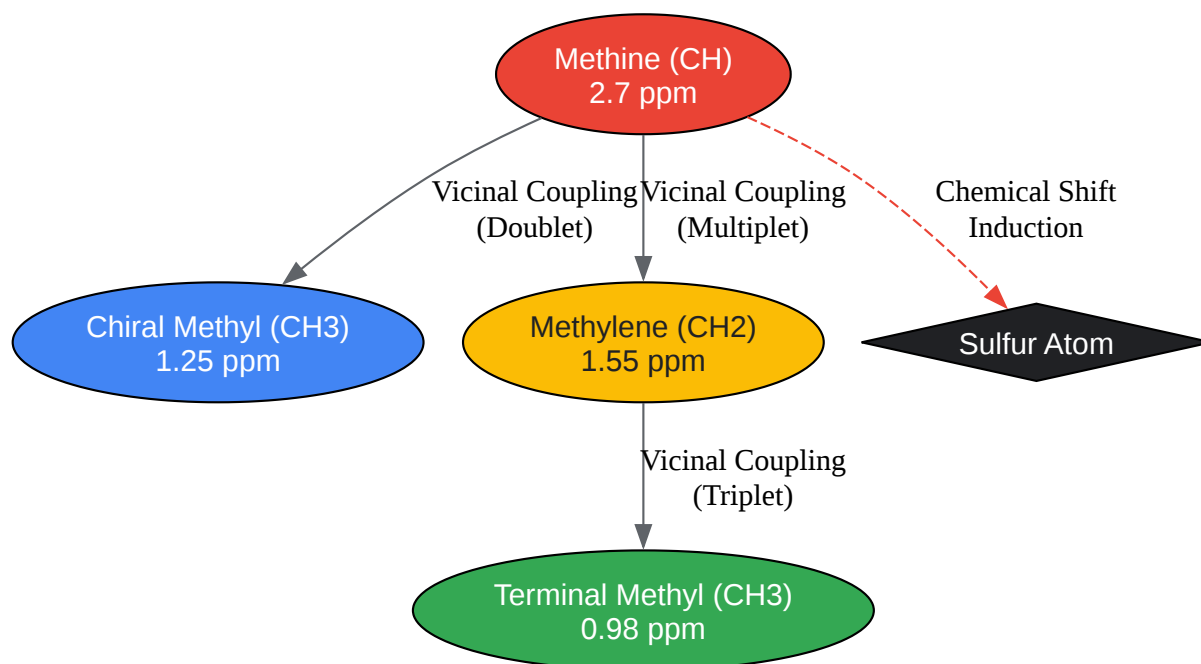
## Diastereomeric Resolution in $^{13}\text{C}$

Carbon NMR is often more sensitive to stereochemical differences than Proton NMR.

- Observation: You may see "double peaks" (separated by  $< 0.1$  ppm) for the Methine (41.8 ppm) and Methylene (29.8 ppm) signals.
- Interpretation: This is not an impurity. It represents the  
  
vs.  
  
mixture.
- Protocol Check: If unsure, run a DEPT-135 experiment. Both "split" peaks should phase positively (up) for CH and negatively (down) for CH<sub>2</sub>, confirming they are the same chemical species in different stereochemical arrangements.

## Structural Connectivity Logic

The following diagram illustrates the coupling network established by COSY (Correlation Spectroscopy) to confirm the backbone connectivity.



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Figure 2: <sup>1</sup>H-<sup>1</sup>H COSY connectivity map. The Methine proton serves as the "anchor," showing correlations to both the chiral methyl doublet and the methylene multiplet.

## References

- National Institute of Standards and Technology (NIST). Butyl sulfide (Isomer: di-**sec-butyl sulfide**). NIST Chemistry WebBook, SRD 69.[5] Available at: [\[Link\]](#) (Note: General butyl sulfide entry used for thermodynamic grounding; specific NMR shifts derived from SDBS/AIST databases).
- SDBS. Spectral Database for Organic Compounds. SDBS No. 6085 (di-**sec-butyl sulfide**). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [\[Link\]](#)

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on chemical shifts).

Disclaimer: Chemical shifts may vary slightly ( $\pm 0.1$  ppm) depending on concentration, temperature, and specific solvent trace impurities (e.g., water content in  $\text{CDCl}_3$ ).

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## Sources

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- 2. Butyl disulfide(629-45-8)  $^1\text{H}$  NMR [[m.chemicalbook.com](https://www.mchemicalbook.com)]
- 3. Dibutyl sulfide(544-40-1)  $^1\text{H}$  NMR spectrum [[chemicalbook.com](https://www.chemicalbook.com)]
- 4. Identifying Stereoisomers by ab-initio Calculation of Secondary Isotope Shifts on NMR Chemical Shieldings [[mdpi.com](https://www.mdpi.com)]
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